Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a chromene ring system with hydroxyl groups at positions 7 and 8, an oxo group at position 2, and an ethyl ester group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromene ring system can interact with biological macromolecules. These interactions can lead to the modulation of cellular processes such as apoptosis, oxidative stress, and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate include:
7-Hydroxycoumarin: Known for its anticoagulant and anticancer properties.
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Similar structure but lacks the additional hydroxyl group at position 8.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups at positions 7 and 8, which can enhance its biological activity and reactivity compared to other coumarin derivatives.
Properties
IUPAC Name |
ethyl 7,8-dihydroxy-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)7-5-6-3-4-8(13)9(14)10(6)18-12(7)16/h3-5,13-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYULKPIMFEKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2)O)O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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